2-(tert-Butyl) 3-ethyl 5,5-difluoro-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate
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Overview
Description
2-(tert-Butyl) 3-ethyl 5,5-difluoro-2-azabicyclo[222]octane-2,3-dicarboxylate is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl) 3-ethyl 5,5-difluoro-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the bicyclic core, followed by the introduction of the tert-butyl and ethyl groups, and finally the incorporation of the difluoro and dicarboxylate functionalities. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Industrial methods often emphasize the use of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl) 3-ethyl 5,5-difluoro-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for hydrogenation reactions). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoro-azabicyclo[2.2.2]octane derivatives, while reduction may produce partially or fully reduced analogs.
Scientific Research Applications
2-(tert-Butyl) 3-ethyl 5,5-difluoro-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl) 3-ethyl 5,5-difluoro-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butyl) 3-ethyl 5,5-difluoro-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate: shares structural similarities with other bicyclic compounds, such as 2-azabicyclo[2.2.2]octane derivatives.
Difluoro-azabicyclo[2.2.2]octane derivatives: These compounds have similar bicyclic cores but may differ in the functional groups attached.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. The presence of both tert-butyl and ethyl groups, along with the difluoro and dicarboxylate functionalities, provides a distinct set of chemical properties that can be leveraged in various research and industrial contexts.
Properties
IUPAC Name |
2-O-tert-butyl 3-O-ethyl 5,5-difluoro-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23F2NO4/c1-5-21-12(19)11-10-7-6-9(8-15(10,16)17)18(11)13(20)22-14(2,3)4/h9-11H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEAXDCAQXHQHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCC(N1C(=O)OC(C)(C)C)CC2(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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